molecular formula C23H24N4O5S B11006955 3-(3,4-dimethoxyphenyl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

3-(3,4-dimethoxyphenyl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11006955
M. Wt: 468.5 g/mol
InChI Key: QIBXOQLWBDCICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a dimethoxyphenyl group, a thiadiazole ring, and a tetrahydroisoquinoline moiety, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a series of reactions including nitration, reduction, and acylation to form the dimethoxyphenyl intermediate.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Coupling Reaction: The dimethoxyphenyl intermediate is then coupled with the thiadiazole ring using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Tetrahydroisoquinoline Moiety: The final step involves the cyclization of the intermediate product to form the tetrahydroisoquinoline ring, typically under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions and cellular pathways. It can be used in assays to investigate its effects on various biological systems.

Medicine

The compound’s structure suggests potential pharmacological properties, making it a subject of interest in drug discovery and development. It could be screened for activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenyl derivatives: Compounds like 3,4-dimethoxyphenethylamine (mescaline) share the dimethoxyphenyl group.

    Thiadiazole derivatives: Compounds such as 2-amino-1,3,4-thiadiazole share the thiadiazole ring.

    Tetrahydroisoquinoline derivatives: Compounds like tetrahydropapaveroline share the tetrahydroisoquinoline moiety.

Uniqueness

What sets 3-(3,4-dimethoxyphenyl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide apart is the combination of these three distinct structural elements in a single molecule. This unique structure may confer specific biological activities and chemical reactivity that are not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C23H24N4O5S

Molecular Weight

468.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C23H24N4O5S/c1-27-20(13-9-10-16(31-3)17(11-13)32-4)19(14-7-5-6-8-15(14)22(27)29)21(28)24-23-26-25-18(33-23)12-30-2/h5-11,19-20H,12H2,1-4H3,(H,24,26,28)

InChI Key

QIBXOQLWBDCICL-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)COC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.